Sporogen AO-1

Description

Sporogen-AO1 has been reported in Hansfordia pulvinata, Aspergillus flavus, and other organisms with data available.

Properties

IUPAC Name |

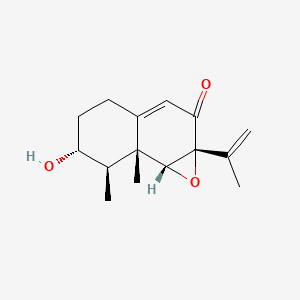

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDXYONDOCJPR-OANMRLRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88418-12-6 | |

| Record name | Sporogen AO 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088418126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Eukaryotic Translation Eluminator: A Technical Guide to the Mechanism of Action of Sporogen AO-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a natural product derived from Aspergillus oryzae, has been identified as a specific inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Through an analysis of available data, this document elucidates its targeted cellular processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways and experimental workflows.

Introduction

The intricate process of protein synthesis is a fundamental pillar of cellular function, and its disruption is a key strategy in the development of novel therapeutics, particularly in oncology and infectious diseases. This compound has emerged as a molecule of interest due to its selective inhibition of eukaryotic translation. This guide synthesizes the findings from key studies to present a detailed account of its molecular mechanism.

Mechanism of Action: Targeting Eukaryotic Translation Elongation

Key Findings:

-

Specificity for Eukaryotes: this compound demonstrates selective inhibitory activity against eukaryotic translation systems, with no discernible effect on prokaryotic (E. coli) protein synthesis.[1] This specificity suggests a target that is structurally or functionally distinct between these domains of life.

-

Independence from Initiation Factors: A critical piece of evidence for its role in elongation comes from studies utilizing the Cricket Paralysis Virus Internal Ribosome Entry Site (CrPV IRES). The CrPV IRES initiates translation in a manner that is independent of canonical eukaryotic initiation factors.[1] The ability of this compound to inhibit CrPV IRES-mediated translation strongly indicates that its target lies downstream of the initiation phase.[1]

-

Focus on Elongation Machinery: Further investigation using a reconstituted cell-free protein synthesis system confirmed that this compound's inhibitory effect persists even in the absence of aminoacyl-tRNA synthetases or translation termination factors. This pinpoints the core elongation machinery, comprising the ribosome and eukaryotic elongation factors, as the direct or indirect target of this compound.[1]

Signaling Pathway and Molecular Interactions

While the precise binding site of this compound on the ribosome or its direct interaction with specific elongation factors such as eEF1A or eEF2 have not yet been fully elucidated, a proposed model of its action is presented below. It is hypothesized that this compound interferes with the cyclical process of aminoacyl-tRNA delivery, peptide bond formation, or translocation.

Caption: Hypothesized interference points of this compound in the eukaryotic translation elongation cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified and compared with known translation inhibitors.

| Compound | Target Organism/System | Assay | IC50 Value (μM) | Reference |

| This compound | Eukaryotic (HeLa, wheat germ, yeast) | Cell-Free Protein Synthesis | 7.44 ± 1.63 | [1] |

| Cycloheximide | Eukaryotic | Cell-Free Protein Synthesis | 0.17 ± 0.05 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments that have been instrumental in elucidating the mechanism of action of this compound.

Cell-Free Protein Synthesis (CFPS) Assay

This assay is fundamental to determining the general inhibitory effect of a compound on protein synthesis in a controlled, acellular environment.

Caption: Generalized workflow for the cell-free protein synthesis inhibition assay.

Methodology:

-

Lysate Preparation: Cell lysates (e.g., from HeLa cells, wheat germ, or E. coli) are prepared to contain all the necessary machinery for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).

-

Reaction Mixture: The lysate is combined with a reaction buffer containing an energy source (ATP, GTP), a mixture of amino acids (including a labeled amino acid such as ³⁵S-methionine or a fluorescently tagged lysine), and an mRNA template encoding a reporter protein (e.g., luciferase or GFP).

-

Inhibitor Addition: this compound is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at a temperature optimal for the specific lysate (e.g., 30°C for wheat germ, 37°C for HeLa and E. coli) to allow for protein synthesis.

-

Quantification: The amount of newly synthesized protein is quantified by measuring the incorporation of the labeled amino acid. This can be done through scintillation counting for radioactive labels or fluorescence measurement for fluorescent tags.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the inhibitor concentration.

Cricket Paralysis Virus Internal Ribosome Entry Site (CrPV IRES) Translation Assay

This assay specifically tests for inhibition of the elongation phase of translation, as the CrPV IRES bypasses the need for canonical initiation factors.

Caption: Experimental workflow for the CrPV IRES-mediated translation inhibition assay.

Methodology:

-

mRNA Construct: A bicistronic mRNA is synthesized. The first cistron encodes a reporter protein (e.g., Renilla luciferase) and is translated via a cap-dependent mechanism. The second cistron is preceded by the CrPV IRES and encodes a different reporter protein (e.g., Firefly luciferase).

-

CFPS Reaction: The bicistronic mRNA is added to a eukaryotic cell-free protein synthesis system, such as a HeLa cell lysate.

-

Inhibitor Treatment: The reaction is performed in the presence and absence of this compound.

-

Reporter Measurement: After incubation, the activities of both reporter proteins are measured sequentially from the same sample using a dual-luciferase assay system.

-

Analysis: The effect of this compound on the ratio of Firefly (IRES-dependent) to Renilla (cap-dependent) luciferase activity is determined. A decrease in the activity of the IRES-driven reporter confirms that the inhibitor acts on a stage of translation subsequent to initiation.

Conclusion and Future Directions

Future research should focus on:

-

Identifying the precise binding site: Utilizing techniques such as cryo-electron microscopy (cryo-EM) of ribosome-Sporogen AO-1 complexes or cross-linking mass spectrometry could reveal the exact molecular interactions.

-

Elucidating interactions with elongation factors: Investigating the effect of this compound on the functions of eEF1A and eEF2 will provide a more detailed understanding of its inhibitory mechanism.

-

Exploring therapeutic potential: Given its specificity for eukaryotic translation, further studies are warranted to evaluate its potential as an anticancer or antifungal agent.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the mechanism and potential applications of this compound. As a targeted inhibitor of a fundamental cellular process, it holds promise for both basic research and therapeutic development.

References

Sporogen AO-1: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sporogen AO-1, a metabolite isolated from the filamentous fungus Aspergillus oryzae, has been identified as a molecule with significant biological activity. Initially characterized for its role in promoting sporulation in its source organism, subsequent research has revealed its function as a non-specific inhibitor of eukaryotic translation elongation. This whitepaper provides a comprehensive overview of the discovery, origin, and current understanding of this compound's mechanism of action. It includes a summary of available quantitative data, outlines the general experimental protocols for its isolation and activity assessment, and visualizes its impact on the cellular machinery. This document aims to serve as a technical guide for researchers interested in the further study and potential applications of this compound.

Discovery and Origin

This compound was first discovered and isolated from the culture broth of Aspergillus oryzae, a fungus widely used in the fermentation industry for producing traditional Japanese foodstuffs like sake and soy sauce.[1][2] The discovery was part of a broader investigation into endogenous substances that regulate the asexual sporulation of fungi. Researchers observed that a strain of Aspergillus oryzae that sporulated profusely produced substances in its culture medium that could induce significant phialospore formation in less-sporulating strains.[1][2] this compound was identified as one of these active compounds.

Biological Activity: Inhibition of Eukaryotic Translation Elongation

While initially identified for its sporogenic properties, further screening of a large compound library revealed a more fundamental biological activity of this compound: the inhibition of protein synthesis in eukaryotes.[3]

Mechanism of Action

This compound acts as a non-specific inhibitor of the translation elongation phase of protein synthesis. This was determined through a series of cell-free protein synthesis (CFPS) assays. The key findings supporting this mechanism are:

-

Eukaryote-Specific Inhibition: this compound was shown to inhibit protein synthesis in CFPS systems derived from HeLa cells, wheat germ, and yeast extracts. However, it did not inhibit protein synthesis in an E. coli-based system, indicating its specificity for eukaryotic translation machinery.[3]

-

Independence from Initiation Factors: The compound was found to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES). This is significant because this particular IRES does not require any translation initiation factors, suggesting that this compound's target is not the initiation phase.[3]

-

Targeting the Elongation Phase: In a reconstituted CFPS system with human translation factors and ribosomes, this compound still demonstrated inhibitory activity even in the absence of aminoacyl-tRNA synthetases or translation termination factors. This strongly points to the translation elongation phase, which involves the ribosome and translation elongation factors, as the direct target of this compound.[3]

The following diagram illustrates the proposed mechanism of this compound in the context of eukaryotic translation elongation.

Caption: Proposed workflow of this compound's inhibitory action on the eukaryotic translation elongation cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified and compared to other known translation inhibitors. The available data is summarized in the table below.

| Compound | IC50 (μM) | Target Organism/System |

| This compound | 7.44 ± 1.63 | Eukaryotic cell-free protein synthesis systems |

| Cycloheximide | 0.17 ± 0.05 | Eukaryotic cell-free protein synthesis systems |

Data sourced from a study on the inhibition of eukaryotic translation elongation.[3]

This data indicates that while this compound is an inhibitor of eukaryotic translation elongation, it is a relatively mild inhibitor when compared to cycloheximide.[3]

Experimental Protocols

This section outlines the general methodologies for the isolation of this compound and the assessment of its biological activity. These protocols are based on the available literature and provide a framework for replication and further investigation.

Isolation of this compound from Aspergillus oryzae

The following workflow describes the general steps for the isolation of this compound.

Caption: A generalized workflow for the isolation of this compound from Aspergillus oryzae culture.

Protocol Details:

-

Aspergillus oryzae Cultivation: A high-sporulating strain of Aspergillus oryzae is cultured in a suitable liquid medium, such as Czapek-dox dextrose medium, in the dark at approximately 30°C for an extended period (e.g., two weeks) to allow for the production of secondary metabolites.

-

Extraction: The culture broth is harvested, acidified (e.g., to pH 3 with hydrochloric acid), and then extracted with an organic solvent such as ethyl acetate.

-

Fractionation: The ethyl acetate extract is then separated into acidic, weak acidic, and neutral fractions. The sporogenic activity is typically found to be concentrated in the neutral fraction.

-

Further Extraction: The active neutral fraction is dissolved in a nonpolar solvent (e.g., carbon tetrachloride) and then extracted with aqueous methanol. The sporogenic activity is transferred to the aqueous methanol phase.

-

Purification: The active extract is further purified using standard chromatographic techniques, which may include silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

In Vitro Translation Inhibition Assay

The inhibitory effect of this compound on protein synthesis can be assessed using commercially available or custom-prepared cell-free protein synthesis (CFPS) systems.

Protocol Overview:

-

System Preparation: CFPS extracts are prepared from eukaryotic sources such as HeLa cells, wheat germ, or yeast.

-

Reporter Construct: A reporter gene, such as luciferase, is used as a template for translation.

-

Reaction Mixture: The CFPS reaction is set up with the cell extract, the reporter mRNA, amino acids (one of which may be radioactively labeled for detection), and an energy source.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A known inhibitor like cycloheximide and a vehicle control are run in parallel.

-

Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Detection and Quantification: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by measuring luminescence after the addition of a substrate. For radiolabeled amino acids, protein precipitation followed by scintillation counting is used.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific upstream or downstream signaling pathways. Its primary identified mechanism is the direct inhibition of the translation elongation machinery. However, it is well-established that the regulation of translation is interconnected with major cellular signaling pathways such as the mTOR and MAPK pathways, which respond to cellular stress, nutrient availability, and growth signals.

The sporulation process in Aspergillus species is itself regulated by complex signaling cascades, including G protein signaling pathways.[4] While this compound induces sporulation, it is yet to be determined whether it acts as an upstream signaling molecule in these pathways or if its sporogenic effect is a downstream consequence of its impact on translation.

The following diagram depicts the general relationship between major signaling pathways and the process of translation, which is the target of this compound.

Caption: Relationship between major signaling pathways and the inhibition of translation elongation by this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with a dual role as a sporulation-inducing agent and a mild inhibitor of eukaryotic translation elongation. Its discovery and characterization have provided a valuable tool for studying the intricacies of protein synthesis. Future research should focus on several key areas:

-

Elucidation of the Precise Binding Site: Identifying the specific binding site of this compound on the ribosome or associated elongation factors will provide a more detailed understanding of its inhibitory mechanism.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent or specific inhibitors and help to delineate the chemical features essential for its activity.

-

Investigation of Signaling Pathway Interactions: Further studies are needed to determine if this compound's effects on sporulation are mediated through established signaling pathways or are a direct result of its impact on translation.

-

Therapeutic Potential: Given its role as a translation inhibitor, the potential of this compound and its derivatives as therapeutic agents, for example, in cancer or viral diseases where the translational machinery is often dysregulated, warrants investigation.

This whitepaper has synthesized the current knowledge on this compound, providing a foundation for further scientific inquiry into this intriguing natural product.

References

- 1. Sporogen-AO1 inhibits eukaryotic translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Functional Genomics of Aspergillus oryzae: Strategies and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of Sporogen AO-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Sporogen AO-1, a sporulation-promoting substance isolated from Aspergillus oryzae. The primary focus of this document is on its role as a nonspecific inhibitor of eukaryotic translation, offering valuable insights for researchers in cell biology, molecular biology, and drug discovery.

Core Biological Activity: Inhibition of Eukaryotic Translation

This compound has been identified as a potent inhibitor of protein synthesis specifically within eukaryotic systems.[1] This inhibitory action is not observed in prokaryotic systems, such as E. coli S30 extracts, highlighting its specificity for the eukaryotic translational machinery.[1] The mechanism of inhibition is targeted at the elongation phase of translation, a critical step in polypeptide chain synthesis.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory concentration of this compound has been quantified and compared with cycloheximide, a well-known eukaryotic translation inhibitor.

| Compound | IC50 Value (μM) | Target Process |

| This compound | 7.44 ± 1.63 | Eukaryotic Translation Elongation |

| Cycloheximide | 0.17 ± 0.05 | Eukaryotic Translation Elongation |

Table 1: Comparison of the 50% inhibitory concentration (IC50) of this compound and Cycloheximide on eukaryotic translation. Data sourced from in vitro cell-free protein synthesis assays.[1]

While this compound is a less potent inhibitor than cycloheximide, it is described as a relatively mild inhibitor, which could be advantageous for specific experimental applications where a less severe inhibition is desired.[1]

Mechanism of Action: Targeting the Elongation Phase

This compound's inhibitory effect is directed at the core machinery of translation elongation.[1] This has been demonstrated through experiments using various cell-free protein synthesis (CFPS) systems, including those derived from HeLa cells, wheat germ, and yeast extracts.[1]

Notably, its function is independent of the initiation phase of translation. This was confirmed by its ability to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES), which does not require the canonical set of translation initiation factors.[1] Further studies using a reconstituted CFPS system containing only human translation factors and ribosomes revealed that this compound's target lies within the fundamental components of the elongation process, namely the ribosome and translation elongation factors.[1]

Experimental Protocols

The following outlines the general methodologies employed to ascertain the biological activity of this compound.

Cell-Free Protein Synthesis (CFPS) Assay

This assay is fundamental to determining the inhibitory effect of this compound on translation.

Objective: To quantify the inhibition of protein synthesis in different cell-free extracts.

Materials:

-

Cell-free extracts: HeLa cell, wheat germ, yeast, and E. coli S30.

-

Recombinant plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase).

-

Amino acid mixture (including a radiolabeled amino acid like [35S]methionine or a fluorescently tagged amino acid).

-

ATP and GTP as energy sources.

-

Reaction buffer with appropriate salts and pH.

-

This compound stock solution.

-

Control inhibitor (e.g., cycloheximide).

-

Scintillation counter or fluorescence reader.

Procedure:

-

Prepare the CFPS reaction mixture containing the cell-free extract, energy sources, amino acids, and the reporter template.

-

Aliquot the reaction mixture into separate tubes.

-

Add varying concentrations of this compound to the experimental tubes. Include a no-inhibitor control and a positive control with a known inhibitor (cycloheximide).

-

Incubate the reactions at the optimal temperature for the specific cell-free system (e.g., 30-37°C).

-

Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Wash the protein pellets to remove unincorporated radiolabeled or fluorescent amino acids.

-

Quantify the amount of newly synthesized protein by measuring radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Reconstituted CFPS System Assay

This modified assay helps to pinpoint the specific components of the translation machinery targeted by the inhibitor.

Objective: To determine if this compound targets the core translational machinery (ribosomes and elongation factors).

Procedure: This assay follows the same general principles as the standard CFPS assay but utilizes a highly purified and reconstituted system. The reaction mixture contains purified human ribosomes and translation factors instead of a crude cell extract.[1] The exclusion of components like aminoacyl-tRNA synthetases or translation termination factors in specific experiments can further narrow down the target of the inhibitor.[1]

Conclusion

This compound presents itself as a valuable research tool for studying the intricacies of eukaryotic translation. Its specific inhibition of the elongation phase allows for the dissection of this complex process. While its potency is moderate compared to other known inhibitors, this characteristic may be beneficial in experimental contexts requiring a more nuanced modulation of protein synthesis. Further research into the precise binding site of this compound on the ribosome or its interaction with elongation factors could provide deeper insights into the mechanics of translation and offer new avenues for therapeutic development.

References

Sporogen AO-1: A Fungal Metabolite with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthetic origins, and multifaceted biological effects. Detailed experimental protocols for its isolation and the evaluation of its bioactivities are presented, alongside a quantitative summary of its efficacy. Furthermore, this guide visualizes the known and putative signaling pathways and experimental workflows associated with this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Introduction

Fungal secondary metabolites represent a rich reservoir of structurally unique and biologically active compounds. Among these, this compound, first identified as a sporulation-promoting substance in Aspergillus oryzae, has emerged as a molecule of interest for drug discovery and development.[1] Its complex chemical architecture and broad spectrum of activities, including antiviral, cytotoxic, antifungal, and antimalarial properties, underscore its potential as a lead compound for therapeutic applications.[2][3][4][5] This document aims to consolidate the current knowledge on this compound, providing a detailed technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound is a sesquiterpenoid characterized by a complex, polycyclic structure.[6] Its chemical identity and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-hexahydro-6-hydroxy-7,7a-dimethyl-1a-(1-methylethenyl)-naphth[1,2-b]oxiren-2(1aH)-one | [2] |

| Molecular Formula | C₁₅H₂₀O₃ | [2] |

| Molecular Weight | 248.32 g/mol | [7] |

| CAS Number | 88418-12-6 | [2] |

| Synonyms | (+)-Sporogen-AO 1 | [2] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [2] |

Biosynthesis

This compound belongs to the family of aristolochene-derived sesquiterpenoids. Its biosynthesis originates from the cyclization of farnesyl pyrophosphate (FPP) to form the aristolochene skeleton, a reaction catalyzed by aristolochene synthase.[8] Subsequent tailoring reactions, likely involving cytochrome P450 monooxygenases and other enzymes, modify the aristolochene core to yield the final this compound structure.[8] The biosynthetic gene cluster responsible for this compound production in Aspergillus oryzae contains a terpene cyclase and several redox tailoring enzymes.[8]

Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, which are summarized in the table below.

| Activity | Target | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Antiviral | HIV-1 Tat Transactivation | Cell-based assay | 15.8 µM | [2][3][4] |

| Cytotoxicity | HeLa (Cervical Cancer) | HeLa | 8.3 µM | [2][3][4] |

| KB (Oral Epidermoid Carcinoma) | KB | 9.0 µM | [2][3][4] | |

| NCI-H187 (Small Cell Lung Cancer) | NCI-H187 | 5.1 µM | [2][3][4] | |

| Antifungal | Candida albicans | C. albicans | 4 mM | [2][3][4] |

| Antimalarial | Plasmodium falciparum | P. falciparum | 1.53 µM | [5] |

| Translation Inhibition | Eukaryotic Translation Elongation | Cell-free systems (HeLa, wheat germ, yeast) | 7.44 ± 1.63 µM | [9] |

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

The primary mechanism of action identified for this compound is the inhibition of eukaryotic protein synthesis.[9] Specifically, it targets the translation elongation phase, a critical step where the ribosome moves along the mRNA molecule, adding amino acids to the growing polypeptide chain.[9] This inhibition is non-specific to the cell type, as it has been observed in cell-free systems derived from HeLa cells, wheat germ, and yeast.[9] Notably, this compound does not affect protein synthesis in prokaryotic systems like E. coli.[9]

The inhibitory effect of this compound on translation elongation suggests that it may interfere with the function of the ribosome or essential elongation factors. This mode of action likely underlies its broad cytotoxic and antimicrobial activities.

Inhibition of eukaryotic translation elongation by this compound.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus oryzae

This protocol is adapted from the original isolation procedure.[1]

6.1.1. Fermentation

-

Inoculate a suitable liquid medium (e.g., Czapek-Dox broth) with spores of a high-sporulating strain of Aspergillus oryzae.

-

Incubate the culture in the dark at 30°C for two weeks.

6.1.2. Extraction

-

Acidify the culture broth to pH 3 with hydrochloric acid.

-

Extract the acidified broth with an equal volume of ethyl acetate.

-

Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain a crude extract.

6.1.3. Fractionation and Purification

-

Perform liquid-liquid partitioning of the crude extract to separate it into acidic, weak acidic, and neutral fractions.

-

Subject the active fraction (typically the neutral fraction) to further chromatographic purification steps, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), using appropriate solvent systems to isolate pure this compound.

Workflow for the isolation of this compound.

Biological Assays

6.2.1. HIV-1 Tat Transactivation Assay (Cell-based) A detailed protocol for the specific assay used to determine the IC₅₀ of this compound is not publicly available. However, a general approach involves:

-

Utilizing a cell line (e.g., HeLa) that stably expresses the HIV-1 Tat protein.

-

Transfecting these cells with a reporter plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.

-

Treating the transfected cells with various concentrations of this compound.

-

Measuring the expression of the reporter gene to determine the extent of inhibition of Tat-mediated transactivation. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the reporter gene expression.

6.2.2. Cytotoxicity Assay (MTT Assay)

-

Seed cancer cell lines (HeLa, KB, NCI-H187) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

6.2.3. Antifungal Susceptibility Assay (Candida albicans)

-

Prepare a standardized inoculum of Candida albicans.

-

In a 96-well microtiter plate, prepare serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

-

Inoculate each well with the C. albicans suspension.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits fungal growth.

6.2.4. Antimalarial Assay (Plasmodium falciparum)

-

Culture Plasmodium falciparum in human erythrocytes in vitro.

-

Synchronize the parasite culture to the ring stage.

-

In a 96-well plate, expose the parasitized erythrocytes to serial dilutions of this compound.

-

Incubate the plate for 48-72 hours under appropriate gas conditions (low O₂, high CO₂).

-

Assess parasite viability using methods such as SYBR Green I-based fluorescence assay, which measures parasite DNA content, or by microscopic examination of Giemsa-stained smears.

-

Calculate the IC₅₀ value based on the reduction in parasite growth compared to untreated controls.

6.2.5. In Vitro Translation Inhibition Assay (Cell-Free System)

-

Prepare a cell-free protein synthesis (CFPS) system from HeLa cells, wheat germ, or yeast extract.

-

Add a reporter mRNA (e.g., luciferase mRNA) to the CFPS system.

-

Incubate the reaction with varying concentrations of this compound.

-

Measure the amount of newly synthesized protein (e.g., by measuring luciferase activity).

-

Determine the IC₅₀ value for the inhibition of protein synthesis.

Signaling Pathways

While the direct molecular target of this compound within the ribosome or its associated factors is yet to be fully elucidated, its action as a translation elongation inhibitor places it at a central hub of cellular regulation. Inhibition of protein synthesis can trigger a variety of cellular stress responses.

7.1. Putative Downstream Effects of Translation Inhibition

Inhibition of translation elongation is a significant cellular stressor that can activate several signaling pathways, including:

-

Integrated Stress Response (ISR): This is a common pathway activated by various stresses, including ribosome stalling. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but preferential translation of stress-responsive mRNAs.

-

Ribotoxic Stress Response: This pathway is activated by ribosome-inactivating toxins and leads to the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.

-

mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation and is tightly linked to protein synthesis. Inhibition of translation can lead to feedback regulation of mTOR signaling.

Further research is required to determine which of these, or other, pathways are specifically modulated by this compound.

Putative signaling consequences of this compound action.

7.2. Sporulation in Aspergillus oryzae

This compound was initially identified by its ability to induce sporulation in A. oryzae. Fungal sporulation is a complex developmental process regulated by intricate signaling networks, often involving G-protein coupled receptors (GPCRs) and MAPK pathways that respond to environmental cues such as nutrient availability and light. The precise mechanism by which this compound promotes sporulation is not fully understood but may involve acting as a signaling molecule that triggers these developmental pathways.

Conclusion and Future Directions

This compound is a fungal metabolite with a compelling profile of diverse biological activities. Its ability to inhibit eukaryotic translation elongation provides a mechanistic basis for its potent cytotoxic, antifungal, and antimalarial effects. This technical guide has summarized the current knowledge on this compound, providing researchers with a foundation for further investigation.

Future research should focus on several key areas:

-

Target Identification: Precisely identifying the molecular target of this compound within the translation machinery will be crucial for understanding its mechanism of action and for rational drug design.

-

Signaling Pathway Elucidation: In-depth studies are needed to map the specific cellular signaling pathways that are activated or inhibited in response to this compound treatment. This will provide a more complete picture of its cellular effects and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be important for optimizing its potency and selectivity for different therapeutic targets and for reducing potential off-target effects.

-

In Vivo Efficacy: While in vitro data are promising, further studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound for its various potential therapeutic applications.

The continued exploration of this compound holds significant promise for the discovery of new therapeutic agents to combat a range of human diseases.

References

- 1. Translational reprogramming in stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Class VI G protein-coupled receptors in Aspergillus oryzae regulate sclerotia formation through GTPase-activating activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HIV-1 Tat-mediated LTR transactivation and HIV-1 infection by anti-Tat single chain intrabodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Cellular signaling pathways modulated by low-intensity extracorporeal shock wave therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of HIV-1 Tat-Mediated Transcription by a Coumarin Derivative, BPRHIV001, through the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating Translational Reprogramming In Cellular Stress Response By Elongation Pausing And Alternative Initiation [ecommons.cornell.edu]

Chemical structure and properties of Sporogen AO-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporogen AO-1 is a naturally occurring sesquiterpenoid first identified as a sporulation-stimulating substance in the fungus Aspergillus oryzae. Subsequent research has revealed a spectrum of potent biological activities, positioning it as a molecule of significant interest for drug discovery and development. This document provides an in-depth overview of the chemical structure, physicochemical properties, and diverse biological functions of this compound, including its cytotoxic, antimalarial, and anti-inflammatory potential. Detailed methodologies for key experimental assays and visualizations of relevant biological pathways are presented to support further research and application.

Chemical Structure and Physicochemical Properties

This compound is a fungal metabolite belonging to the eremophilane sesquiterpenoid class.[1][2] Its rigid, polycyclic structure is the basis for its diverse biological interactions.

IUPAC Name: (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one[1] Synonyms: (+)-Sporogen-AO 1, (+)-13-Deoxyphomenone[1][3] Origin: Originally isolated from Aspergillus oryzae, also found in Penicillium and Hansfordia species.[1][3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 88418-12-6 | [3] |

| Appearance | White Solid | |

| Purity | ≥70% (typical commercial) | [3][5] |

| Storage (Solid) | -20°C (stable for ≥4 years) | [3] |

| Storage (In Solvent) | -80°C (stable for 1 year) | |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Dichloromethane (1 mg/mL) | [3] |

| SMILES | C[C@H]1--INVALID-LINK--O3)C(=C)C">C@@HO | [1] |

| InChIKey | PCBDXYONDOCJPR-OANMRLRGSA-N | [1] |

Biological Activity and Therapeutic Potential

This compound exhibits a wide range of biological activities, making it a versatile candidate for therapeutic investigation. Its effects span from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory actions.

Summary of Biological Activities

The following table collates the quantitative data on the diverse biological effects of this compound and its closely related analogue, dihydrothis compound.

| Activity Type | Target | Cell Line / Organism | Metric | Value | Source |

| Cytotoxicity | Cancer Cells | HeLa (Human Cervical) | IC₅₀ | 8.3 µM | [3] |

| KB (Human Oral Epidermoid) | IC₅₀ | 9 µM | [3] | ||

| NCI-H187 (Human Lung) | IC₅₀ | 5.1 µM | [3] | ||

| Ehrlich Carcinoma | ED₅₀ | 0.9 mM | [6] | ||

| Non-Cancerous Cells | Vero (Monkey Kidney) | IC₅₀ | 4.23 µM | [7] | |

| Antimalarial | Protozoan | Plasmodium falciparum | IC₅₀ | 1.53 µM | [7] |

| Antifungal | Yeast | Candida albicans | MIC | 4.0 mM | [3][6] |

| Fungus | Cladosporium fulvum | - | Inhibits spore germination | [4] | |

| Antiviral | HIV-1 | Cell-based assay | IC₅₀ | 15.8 µM | [3] |

| Anti-inflammatory | iNOS Expression | Human | - | Inhibitor | |

| Anti-inflammatory (Dihydrothis compound) | Nitric Oxide (NO) | LPS-activated BV-2 Microglia | EC₅₀ | 3.11 µM | [2] |

| Herbicidal (Dihydrothis compound) | Radicle Growth | Amaranthus hypochondriacus | IC₅₀ | 0.17 mM | [2] |

| Echinochloa crus-galli | IC₅₀ | 0.30 mM | [2] | ||

| Sporogenic | Spore Production | Aspergillus oryzae / flavus | - | Induces sporulation | [4] |

Mechanism of Action Insights

3.2.1 Inhibition of iNOS Expression and NF-κB Pathway

This compound is reported to be an inhibitor of human inducible nitric oxide synthase (iNOS) expression. While the precise mechanism for this compound is not fully elucidated, studies on its analogue, dihydrothis compound, provide strong correlative evidence. Dihydrothis compound significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This inhibition is associated with the suppression of the canonical NF-κB signaling pathway, which is a key transcriptional regulator of iNOS and other pro-inflammatory genes like COX2, TNF-α, and IL-6.[2] It is therefore highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

3.2.2 Cytotoxicity

The cytotoxic effects of this compound are significant, with IC₅₀ values in the low micromolar range against several cancer cell lines.[3] Structure-activity relationship studies indicate that the α,β-unsaturated carbonyl moiety is crucial for its activity against both KB and NCI-H187 cancer cells.[7] The strong cytotoxicity observed against noncancerous Vero cells suggests a mechanism that may not be specific to cancer cells, warranting further investigation for targeted therapy development.[7]

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize the biological activity of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the medium in the wells with medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength ~630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL), which is then diluted to the final working concentration (~5 x 10⁵ CFU/mL).[8]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[1]

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[8]

iNOS Expression and NO Production Inhibition

This protocol describes a cell-based assay to measure the inhibition of nitric oxide (NO) production, an indicator of iNOS activity/expression.[9]

-

Cell Culture: Plate macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[4][9]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

-

Stimulation: Induce iNOS expression by adding stimulating agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the wells.[9] Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the plate for 18-24 hours to allow for iNOS expression and NO production.

-

Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Transfer a portion of the supernatant from each well to a new plate.

-

Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants. This reagent reacts with nitrite to form a purple azo compound.

-

Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of this compound on NO production.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key relationships and processes.

Caption: Experimental workflow for determining the cytotoxicity (IC₅₀) of this compound using the MTT assay.

Caption: Logical relationship diagram illustrating the diverse biological activities of this compound.

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FKBP51 is involved in LPS-induced microglial activation via NF-κB signaling to mediate neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

Sporogen AO-1: A Technical Guide to its Source, Natural Occurrence, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1 is a sesquiterpenoid fungal metabolite first isolated from Aspergillus oryzae, a fungus with a long history in traditional Japanese fermentation processes. This molecule has garnered significant interest within the scientific community due to its diverse range of biological activities. Initially identified for its ability to induce sporulation in its source organism, subsequent research has revealed its potential as a eukaryotic translation inhibitor, a cytotoxic agent against various cancer cell lines, and an inhibitor of HIV-1 Tat transactivation. This technical guide provides an in-depth overview of this compound, detailing its natural source, isolation procedures, and a comprehensive summary of its biological effects. The guide includes detailed experimental protocols for key assays, quantitative data on its activity, and visual representations of its known mechanism of action to facilitate further research and drug development efforts.

Source and Natural Occurrence

This compound is a naturally occurring secondary metabolite produced by the filamentous fungus Aspergillus oryzae.[1] This fungus is a key microorganism in the production of traditional Japanese fermented foods such as sake, miso, and soy sauce. The production of this compound by A. oryzae highlights the vast and often untapped reservoir of bioactive compounds within the fungal kingdom. While initially isolated from a laboratory strain of A. oryzae, it is likely produced by various strains of this species under specific culture conditions.

Isolation and Purification of this compound

The isolation of this compound from Aspergillus oryzae is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a detailed methodology based on published literature.

Fermentation of Aspergillus oryzae

-

Organism: Aspergillus oryzae (a sporulating strain)

-

Culture Medium: Czapek-Dox dextrose medium.

-

Culture Conditions: The fungus is cultured in the dark at 30°C for two weeks to allow for sufficient growth and production of this compound.

Extraction Procedure

-

Acidification and Extraction: The culture broth (e.g., 40 liters) is acidified to pH 3 with hydrochloric acid. The acidified broth is then extracted with an equal volume of ethyl acetate.

-

Fractionation: The ethyl acetate extract is separated into acidic, weak acidic, and neutral fractions. The sporogenic activity is concentrated in the neutral fraction.

-

Solvent Partitioning: The neutral fraction is dissolved in carbon tetrachloride and extracted with 13% aqueous methanol. The active compound partitions into the aqueous methanol phase.

Chromatographic Purification

-

Silica Gel Column Chromatography: The aqueous methanol extract is subjected to column chromatography on a silica gel column.

-

Elution System 1: A gradient of 15% ethyl acetate in dichloromethane.

-

Elution System 2: A second column is run with 50% ethyl acetate in n-hexane.

-

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography are further purified by HPLC.

-

Column: LiChrosorb Si-60 (8 mm x 250 mm)

-

Solvent: Dioxane-n-hexane (1:1)

-

Flow Rate: 2 ml/min

-

Detection: UV at 254 nm

-

-

Final Purification: The active substance is subjected to two final purification steps to yield pure this compound.

-

Preparative Gas-Liquid Chromatography (GLC): 3% OV-1 on GasChrom Q, with a temperature gradient.

-

Reversed-Phase HPLC: Purospher STAR RP-18e (4 mm x 250 mm), with a water-methanol (1:1) solvent system.

-

The typical yield of this compound from 40 liters of culture broth is approximately 3 mg.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for some of its effects.

| Biological Activity | Cell Line/System | IC50 / MIC | Reference |

| Eukaryotic Translation Elongation Inhibition | Cell-free protein synthesis systems (HeLa cell, wheat germ, yeast extracts) | 7.44 ± 1.63 μM | [2] |

| Cytotoxicity | HeLa (Human cervical cancer) | 8.3 μM | [3][4] |

| KB (Human oral cancer) | 9 μM | [3][4] | |

| NCI-H187 (Human small cell lung cancer) | 5.1 μM | [3][4] | |

| Antifungal Activity | Candida albicans | 4 mM | [3][4] |

| HIV-1 Tat Transactivation Inhibition | Cell-based assay | 15.8 μM | [3][4] |

| Sporulation-Stimulating Activity | Aspergillus oryzae | Significant activity at 4.4 µ g/disc | [1] |

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key biological assays used to characterize this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound against various cancer cell lines (e.g., HeLa, KB, NCI-H187).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

HIV-1 Tat Transactivation Inhibition Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to measure the inhibition of HIV-1 Tat-mediated transactivation.

-

Cell Culture: Use a cell line (e.g., HeLa) that is stably transfected with an HIV-1 LTR-luciferase reporter construct.

-

Tat Expression: Co-transfect the cells with a plasmid expressing the HIV-1 Tat protein.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Inhibition of Eukaryotic Translation Elongation

The most well-characterized mechanism of action for this compound is its inhibition of eukaryotic translation elongation.[2] It acts as a nonspecific translation inhibitor, affecting protein synthesis in various eukaryotic systems but not in prokaryotic ones.[2] this compound targets the elongation phase of translation, which involves the ribosome and translation elongation factors.[2]

Caption: Inhibition of Eukaryotic Translation Elongation by this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the workflow for the isolation and purification of this compound from Aspergillus oryzae.

Caption: Workflow for the Isolation and Purification of this compound.

Conclusion and Future Perspectives

This compound is a fascinating fungal metabolite with a diverse and potent range of biological activities. Its ability to inhibit eukaryotic translation elongation, induce cytotoxicity in cancer cells, and interfere with viral transactivation makes it a promising lead compound for the development of new therapeutic agents. The detailed protocols and data presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology. Further research is warranted to fully elucidate the molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical studies. The development of synthetic analogues may also lead to compounds with improved efficacy and selectivity.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sporogen-AO1 inhibits eukaryotic translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative GFP-based bioassay for the detection of HIV-1 Tat transactivation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sporogen-AO1 inhibits eukaryotic translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sporogen AO-1 (CAS No. 88418-12-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a sesquiterpenoid fungal metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, and detailed summaries of its known biological effects, including cytotoxic, anti-HIV, antifungal, and antimalarial activities. This document consolidates key quantitative data into structured tables for ease of reference and outlines detailed experimental protocols for the primary biological assays. Furthermore, it presents visual representations of the proposed signaling pathway for its anti-HIV activity and its mechanism of action as a translation inhibitor to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound, also known by synonyms such as (+)-Sporogen-AO 1 and (+)-13-Deoxyphomenone, is a natural product originally isolated from Aspergillus oryzae and subsequently found in other fungi like Penicillium species.[1][2] It is characterized as a white, amorphous solid with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88418-12-6 | |

| Molecular Formula | C₁₅H₂₀O₃ | [4] |

| Molecular Weight | 248.32 g/mol | [3][4] |

| IUPAC Name | (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-(prop-1-en-2-yl)-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | [2] |

| Appearance | White, amorphous solid | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1][5] |

| SMILES | C[C@H]1--INVALID-LINK--O3)C(=C)C">C@@HO | [2] |

| InChIKey | PCBDXYONDOCJPR-OANMRLRGSA-N | [1][2] |

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug development. Its effects have been quantified against various cancer cell lines, HIV-1, a pathogenic fungus, and the malaria parasite.

Table 2: Summary of Biological Activities of this compound

| Activity | Target | Metric | Value | Reference(s) |

| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 8.3 µM | [5][6] |

| KB (Oral Epidermoid Carcinoma) | IC₅₀ | 9 µM | [5][6] | |

| NCI-H187 (Small Cell Lung Cancer) | IC₅₀ | 5.1 µM | [5][6] | |

| Anti-HIV | HIV-1 Tat Transactivation | IC₅₀ | 15.8 µM | [5][6] |

| Antifungal | Candida albicans | MIC | 4 mM | [5][6] |

| Antimalarial | Plasmodium falciparum | IC₅₀ | 1.53 µM | [7] |

Mechanisms of Action and Signaling Pathways

Inhibition of HIV-1 Tat Transactivation

The inhibitory effect of this compound on HIV-1 Tat-mediated transactivation is proposed to occur through the modulation of the PI3K/Akt/p300 signaling pathway. The HIV-1 Tat protein is crucial for viral replication, as it enhances the transcription of the viral genome. This process is regulated by cellular factors, including the histone acetyltransferase p300, whose stability is influenced by the Akt signaling pathway. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in Tat-mediated transcription.

Cytotoxicity via Inhibition of Eukaryotic Translation Elongation

A primary mechanism contributing to the cytotoxic effects of this compound is its ability to inhibit eukaryotic translation elongation.[5] This process is fundamental for protein synthesis in all eukaryotic cells. By targeting the elongation phase, this compound disrupts the cellular machinery responsible for building proteins, leading to cell death. This non-specific inhibition of a crucial cellular process likely accounts for its broad cytotoxic activity against different cancer cell lines.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 3. broadpharm.com [broadpharm.com]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sporogen-AO1 inhibits eukaryotic translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Real-time quantitative PCR with SYBR Green I detection for estimating copy numbers of nine drug resistance candidate genes in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Sporogenic Activity of Sporogen AO-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sporogenic compound Sporogen AO-1, with a focus on its activity and the broader context of the molecular pathways governing asexual sporulation in the filamentous fungus Aspergillus oryzae. This document synthesizes the available scientific literature to offer a resource for researchers in mycology, fungal biotechnology, and drug development.

Introduction to this compound

This compound is a sesquiterpenoid metabolite originally isolated from the culture broth of Aspergillus oryzae, a fungus with significant industrial importance in the production of fermented foods and enzymes. It was identified as a substance that can induce phialospore formation in sparsely sporulating strains of the same species. More recently, this compound has been characterized as a non-specific inhibitor of eukaryotic translation elongation[1]. This dual activity suggests a complex mechanism of action, potentially linking cellular stress responses, such as translation inhibition, to developmental shifts like sporulation.

Quantitative Data on Sporogenic Activity

The primary quantitative data for the sporogenic activity of this compound comes from its initial isolation and characterization. The activity was measured by observing the formation of vesicles with phialospores on the mycelia of a sparsely sporulating Aspergillus oryzae strain.

| Dose per disc (µg) | Relative Sporogenic Activity (Vesicles with Phialospores) |

| 4.4 | Significant increase over control |

| 26.1 | Approximately 6-fold increase compared to control |

| (Data summarized from the original isolation paper) |

The Molecular Context: Asexual Sporulation (Conidiation) in Aspergillus oryzae

To understand the potential mechanism of this compound, it is essential to review the well-established regulatory network for asexual sporulation, or conidiation, in Aspergillus species. This process is governed by a central regulatory pathway and influenced by upstream signaling cascades.

The Central Regulatory Pathway: BrlA → AbaA → WetA

The core of the conidiation program is a transcriptional cascade involving three key genes: brlA, abaA, and wetA[2][3][4][5].

-

brlA (bristle): This gene acts as the primary activator of the pathway. Its expression is essential for the initiation of conidiophore development, the specialized structures that bear conidia (asexual spores)[3][5].

-

abaA (abacus): Activated by BrlA, abaA is required for the proper differentiation of the phialides, the cells from which conidia are produced[2][3].

-

wetA (wet-white): This gene is activated later in the pathway by AbaA and is crucial for the maturation and integrity of the conidia themselves[2][3][5].

Upstream Regulation of Conidiation

The initiation of the BrlA-AbaA-WetA cascade is tightly controlled by several upstream signaling pathways, which respond to both internal and external cues.

-

G-Protein Signaling: Heterotrimeric G-proteins play a significant role in regulating the balance between vegetative growth and sporulation[6][7][8][9]. In Aspergillus, the Gα subunit, FadA, is a key component of a pathway that promotes vegetative growth while actively repressing conidiation. Inactivation of the FadA pathway is a prerequisite for the expression of brlA and the onset of sporulation.

-

Upstream Activators (FluG and Flb proteins): The activation of brlA is dependent on a series of "fluffy" genes (flbA through flbE) and the fluG gene[2]. These factors are thought to integrate various environmental signals to initiate the developmental program.

Proposed Mechanism of Action for this compound

The discovery that this compound acts as a eukaryotic translation elongation inhibitor provides a plausible, albeit indirect, mechanism for its sporogenic activity[1]. It is hypothesized that by mildly inhibiting protein synthesis, this compound induces a cellular stress response. Nutrient limitation and other stressors are known triggers for sporulation in fungi. This mild translational stress could mimic nutrient deprivation, leading to the downregulation of growth-promoting pathways (such as the one involving FadA) and the subsequent activation of the BrlA-AbaA-WetA conidiation cascade.

Experimental Protocols

The following are generalized protocols for studying the effect of a compound like this compound on the conidiation of Aspergillus oryzae.

Induction of Conidiation on Solid Media

-

Strain and Culture Preparation: An Aspergillus oryzae strain (e.g., a wild-type or a sparsely sporulating mutant) is grown on a suitable agar medium, such as Czapek-Dox agar, to obtain a fresh spore suspension[10].

-

Inoculation: A defined number of spores (e.g., 1x10^6 spores/mL) is point-inoculated onto the center of fresh agar plates.

-

Application of this compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO), is applied to a sterile paper disc. The solvent is allowed to evaporate, and the disc is placed on the agar surface at a set distance from the growing colony. A control disc with the solvent alone should be used.

-

Incubation: Plates are incubated under controlled conditions (e.g., 30°C in the dark or under a specific light regime) for a period of 5-7 days[11].

-

Quantification of Conidiation: Conidia are harvested from a defined area of the colony by washing with a solution of sterile water containing a surfactant (e.g., 0.01% Tween 80). The concentration of conidia in the suspension is then determined using a hemocytometer or by plating serial dilutions and counting colony-forming units (CFUs)[10][12].

Gene Expression Analysis by qRT-PCR

-

Mycelial Culture: Aspergillus oryzae is grown in liquid Czapek-Dox medium to the mid-logarithmic phase of growth.

-

Treatment: this compound is added to the culture at various concentrations. A solvent control is run in parallel. Mycelia are harvested at different time points post-treatment.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the harvested mycelia using a standard protocol (e.g., TRIzol-based method). The RNA is then treated with DNase and reverse-transcribed to cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of key conidiation genes (brlA, abaA, wetA, fadA) are quantified using qRT-PCR. A housekeeping gene (e.g., actin or histone H3) is used as an internal control for normalization[10].

Visualization of Signaling Pathways and Workflows

Signaling Pathway for Aspergillus oryzae Conidiation

Caption: Central conidiation pathway in Aspergillus oryzae.

Experimental Workflow for Assessing Sporogenic Activity

Caption: Workflow for quantifying sporogenic activity.

References

- 1. Sporogen-AO1 inhibits eukaryotic translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular effects of misscheduled brlA, abaA, and wetA expression in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptomic, Protein-DNA Interaction, and Metabolomic Studies of VosA, VelB, and WetA in Aspergillus nidulans Asexual Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Class VI G protein-coupled receptors in Aspergillus oryzae regulate sclerotia formation through GTPase-activating activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Class VI G protein-coupled receptors in Aspergillus oryzae regulate sclerotia formation through GTPase-activating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. jircas.go.jp [jircas.go.jp]

- 11. Inhibition of Aspergillus oryzae Mycelium Growth and Conidium Production by Irradiation with Light at Different Wavelengths and Intensities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel spore-specific regulator SscA controls Aspergillus conidiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Sporogen AO-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro research conducted on Sporogen AO-1, a sesquiterpenoid fungal metabolite. This compound, also known as 13-deoxyphomenone, has garnered scientific interest due to its diverse biological activities, including cytotoxic, antimalarial, and anti-inflammatory properties.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development efforts.

In Vitro Biological Activities

This compound has demonstrated a range of biological effects across several in vitro models. Its activity is primarily characterized by its potent cytotoxicity against various cancer cell lines and its efficacy against the malaria parasite, Plasmodium falciparum.

The compound exhibits significant cytotoxic effects on a variety of human cancer cell lines. Structure-activity relationship studies on this compound analogues have highlighted the importance of the α,β-unsaturated carbonyl moiety for its cytotoxic action.[1] The 50% inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: Cytotoxicity of this compound and Related Compounds against Human Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| This compound | KB | Oral Epidermoid Carcinoma | Not Specified (Potent)[1] |

| This compound | NCI-H187 | Small Cell Lung Cancer | Not Specified (Potent)[1] |

| This compound | P388 | Murine Leukemia | 10.1[4] |

| This compound | A549 | Lung Carcinoma | 8.81[4] |

| This compound | HL-60 | Human Promyelocytic Leukemia | 10.4[4] |

| This compound | BEL-7402 | Human Hepatoma | 5.7[4] |

| This compound Analogue (9n) | A-549 | Lung Carcinoma | 1.65[1] |

| This compound Analogue (9n) | HCT-8 | Ileocecal Adenocarcinoma | 0.93[1] |

| This compound Analogue (9n) | Bel-7402 | Human Hepatoma | 1.43[1] |

| Dihydrothis compound | Ehrlich Carcinoma | Murine Mammary Adenocarcinoma | 0.4 mM[5] |

Data compiled from multiple sources.[1][4][5]

Beyond its anticancer potential, this compound has shown notable activity against the malaria parasite and moderate activity against other microorganisms. It has also been evaluated for its toxicity against noncancerous cell lines to assess its therapeutic window. A closely related analogue, Dihydrothis compound, has been investigated for anti-neuroinflammatory effects.[6]

Table 2: Antimalarial, Antimicrobial, and Enzyme Inhibitory Activities of this compound and Related Compounds

| Activity Type | Target Organism/Enzyme | Compound | Metric | Value (µM) |

|---|---|---|---|---|

| Antimalarial | Plasmodium falciparum | This compound | IC50 | 1.53[1] |

| Cytotoxicity | Vero (noncancerous kidney cells) | This compound | IC50 | 4.23[1] |

| Anti-yeast | Candida albicans | This compound | MIC | 4.0 mM[5] |

| Antibacterial | Enterococcus faecalis | This compound Analogue | MIC | 64 µg/mL[7] |

| Enzyme Inhibition | α-glucosidase | This compound Extract | IC50 | 628 µg/mL[7] |

| Anti-neuroinflammatory | Nitric Oxide (NO) Production | Dihydrothis compound | EC50 | 3.11[6] |

Data compiled from multiple sources.[1][5][6][7]

Mechanism of Action: Signaling Pathway Insights

While the precise signaling pathways modulated by this compound are still under investigation, studies on the closely related compound Dihydrothis compound provide valuable insights. Research indicates that Dihydrothis compound exerts its anti-neuroinflammatory effects by suppressing the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in key inflammatory markers such as COX2, TNF-α, IL-6, and IL-1β.[6] Given the structural similarity, it is plausible that this compound shares this mechanism of action.

Caption: Proposed suppression of the NF-κB signaling pathway by Dihydrothis compound.

Experimental Protocols